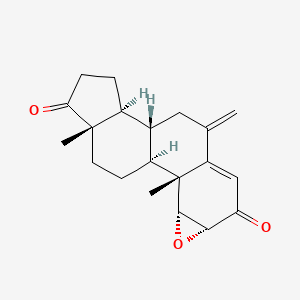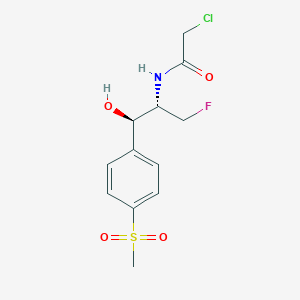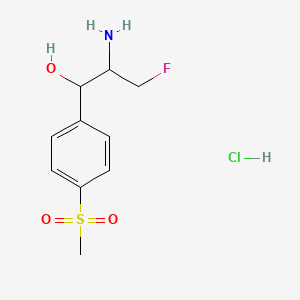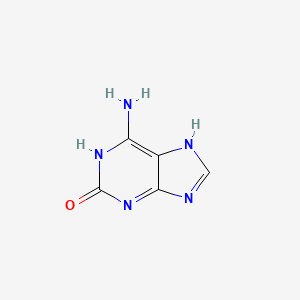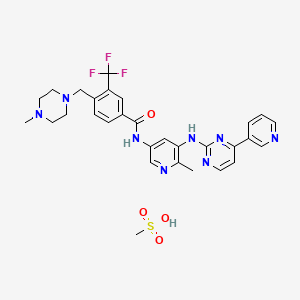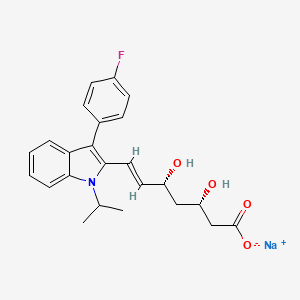
Docetaxel Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docetaxel Impurity 1 is an impurity found in the process development of docetaxel . It is identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester . The chemical name of this compound is Benzenepropanoicacid,beta- [ [ (1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-,12b- (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl ester .
Synthesis Analysis
During the process development of docetaxel, two polar impurities (Impurities I and II) and two non-polar impurities (Impurities III and IV) were detected by high-performance liquid chromatography (HPLC). All the impurities were isolated by Medium Pressure Liquid Chromatography (MPLC) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is a derivative of paclitaxel, the first taxane to hit the market . This compound primarily binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation .
Chemical Reactions Analysis
This compound is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death .
科学的研究の応用
1. Stability-Indicating HPLC Assay Method Development
A study by Rao et al. (2006) developed a novel stability-indicating high-performance liquid chromatographic (HPLC) assay method for docetaxel and its impurities. This method allows the quantitative estimation of impurities, including Docetaxel Impurity 1 (DCT-1), in the presence of degradation products from forced decomposition studies (Rao et al., 2006).
2. Pharmaceutical Quality Analysis of Docetaxel Generics
Research by Vial et al. (2008) conducted a comparative analysis of 31 generic formulations of docetaxel, examining their impurity levels and quality against the proprietary product Taxotere. This study found significant variations in impurity content, including the presence of impurities not found in the original drug (Vial et al., 2008).
3. Isolation and Characterization of Impurities
A study by Dev et al. (2006) focused on isolating and characterizing impurities in docetaxel during its process development. This research identified various impurities, including polar and non-polar types, through high-performance liquid chromatography and other analytical techniques (Dev et al., 2006).
4. Quality Control in Docetaxel Drug Substance
Goizman et al. (2013) developed an HPLC method for quantitative determination of docetaxel and its impurities, emphasizing quality control of the drug substance and related dosage forms. This study highlights the importance of reliable methods for assessing impurity levels in pharmaceuticals (Goizman et al., 2013).
5. Stability Study of Polymer-Based Docetaxel Formulations
A study by Poltavets et al. (2020) investigated the stability of polymer-based docetaxel formulations, including the formation of related impurities during storage and gamma-treatment. This research provides insights into the stability and quality of novel drug delivery systems for docetaxel (Poltavets et al., 2020).
6. Degradation Impurities in Docetaxel Drug Substance
Kumar et al. (2007) conducted an investigation into the degradation of docetaxel drug substance and its injection formulation. The study identified and characterized various degradation products, contributing to understanding the stability and quality of docetaxel formulations (Kumar et al., 2007).
作用機序
Target of Action
Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of this compound with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, this compound prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .
Result of Action
The primary result of the action of this compound is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, this compound causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of this compound could potentially be enhanced through similar methods.
Safety and Hazards
Docetaxel Impurity 1 is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
将来の方向性
The future directions for Docetaxel Impurity 1 involve further studies to explore the potential role of ethanol, PS80, and the unbound fraction of this compound in the development of enterocolitis in patients treated with Docetaxel . There is also a need for conducting bioequivalence studies to ensure patient safety .
生化学分析
Biochemical Properties
Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .
Subcellular Localization
The subcellular localization of this compound is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Docetaxel Impurity 1 can be achieved by starting with commercially available starting materials and using a series of reactions to form the final product. The key steps in the synthesis include the protection and deprotection of functional groups, as well as the use of coupling reactions and oxidation reactions to form the desired product.", "Starting Materials": [ "2-Deoxy-D-ribose", "3'-O-Benzoyl-2'-deoxythymidine", "Triethylamine", "Methanesulfonyl chloride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Sodium hydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 2-Deoxy-D-ribose with benzoyl group using 3'-O-Benzoyl-2'-deoxythymidine and triethylamine in N,N-Dimethylformamide", "Step 2: Deprotection of benzoyl group using methanesulfonyl chloride and triethylamine in tetrahydrofuran", "Step 3: Protection of hydroxyl group with methyl group using sodium hydride and methyl iodide in tetrahydrofuran", "Step 4: Coupling of protected 2-Deoxy-D-ribose with precursor using palladium on carbon and hydrogen gas in acetic acid", "Step 5: Oxidation of thioether group using hydrogen peroxide and acetic acid", "Step 6: Deprotection of methyl group using hydrochloric acid", "Step 7: Deprotection of acetyl group using sodium hydroxide in water", "Step 8: Isolation of Docetaxel Impurity 1 using ethyl acetate" ] } | |
CAS番号 |
158810-73-2 |
分子式 |
C46H55Cl2NO16 |
分子量 |
948.83 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



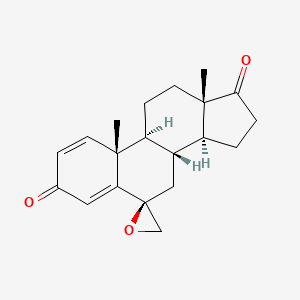
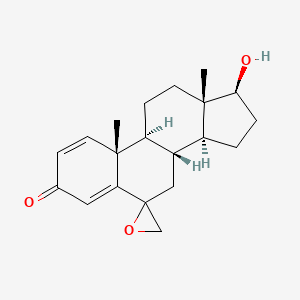
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
